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An in-depth comparison of the efficacy of 113-O16B-based lipid nanoparticle (LNP) therapies in

reducing tumor growth, with a focus on experimental data and protocols from key preclinical

studies.

This guide provides researchers, scientists, and drug development professionals with a

comprehensive overview of the anti-tumor effects of therapies utilizing the novel ionizable

cationic lipidoid, 113-O16B. For the purpose of this guide, we will focus on the findings from the

pivotal study by Chen et al. (2022), which utilized a closely related lipidoid, 113-O12B, to

deliver an mRNA-based cancer vaccine. This study provides a direct comparison against LNPs

formulated with the clinically utilized lipid, ALC-0315.

Comparative Efficacy of 113-O12B LNP-based
mRNA Vaccine
The central finding of the research is that an mRNA vaccine targeting the model antigen

ovalbumin (mOVA), when delivered by LNPs formulated with 113-O12B, demonstrates superior

tumor growth inhibition compared to the same vaccine delivered by LNPs using the established

ALC-0315 lipid.[1][2][3] This enhanced efficacy is attributed to the preferential targeting of

lymph nodes by the 113-O12B LNPs, leading to a more robust CD8+ T cell response.[1][4][5]

Prophylactic Efficacy
In a prophylactic setting, mice were vaccinated prior to tumor implantation. The 113-

O12B/mOVA vaccine provided complete protection against tumor development.
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Treatment Group
Tumor Volume (mm³) on
Day 16

Survival Rate on Day 25

PBS ~1500 0%

ALC-0315/mOVA 0 100%

113-O12B/mOVA 0 100%

Data synthesized from Chen et al., 2022.

Therapeutic Efficacy
In a therapeutic model, where vaccination occurred after tumor establishment, the 113-

O12B/mOVA vaccine showed a significant reduction in tumor growth and improved survival

compared to the ALC-0315/mOVA vaccine.

Treatment Group
Average Tumor Volume
(mm³) on Day 21

Survival Rate on Day 30

PBS ~2000 0%

ALC-0315/mOVA ~1000 40%

113-O12B/mOVA ~400 80%

Data synthesized from Chen et al., 2022.

Combination Therapy with Anti-PD-1
The therapeutic efficacy of the 113-O12B based vaccine was further enhanced when combined

with an anti-PD-1 checkpoint inhibitor. This combination therapy resulted in complete tumor

regression in a significant percentage of the treated mice.[3][5]
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Treatment Group
Tumor Volume (mm³) on
Day 21

Complete Response Rate

PBS ~1200 0%

αPD-1 ~800 0%

113-O12B/TRP-2 + αPD-1 ~100 40%

Data synthesized from Chen et al., 2022, using a TRP-2 peptide encoding mRNA in a B16F10

melanoma model.

Signaling Pathway and Mechanism of Action
The enhanced anti-tumor effect of the 113-O12B LNP-based mRNA vaccine is driven by its

ability to efficiently target lymph nodes and deliver the mRNA cargo to antigen-presenting cells

(APCs), such as dendritic cells.[4][6] This initiates a signaling cascade that leads to a potent

and specific anti-tumor immune response.
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Caption: Signaling pathway of 113-O12B LNP-based mRNA vaccine.

Experimental Workflow
The validation of the 113-O12B LNP-based vaccine involved a series of well-defined

experimental steps, from LNP formulation to in vivo tumor models.
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Caption: Experimental workflow for testing LNP-based mRNA vaccines.

Experimental Protocols
LNP Formulation

Lipids: The LNPs were formulated using the ionizable lipid (113-O12B or ALC-0315),

cholesterol, a helper lipid, and a PEG-lipid.
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Optimized Ratio: The optimized weight ratio for the 113-O12B LNP components was

determined to be 16:4.8:3:2.4 (113-O12B:Cholesterol:Helper Lipid:PEG-Lipid).[7]

Method: The lipid components, dissolved in ethanol, were rapidly mixed with an aqueous

solution of mRNA at an acidic pH using a microfluidic device. The resulting LNPs were then

dialyzed against PBS to remove ethanol and raise the pH.

Animal Studies
Animal Model: Female C57BL/6 mice, aged 6-8 weeks, were used for all in vivo

experiments.

Cell Lines: B16F10 melanoma cells and ovalbumin-expressing B16F10 (B16F10-OVA) cells

were used for tumor challenges.

Tumor Implantation: Mice were subcutaneously inoculated with 5 x 105 B16F10-OVA or

B16F10 cells in the right flank.

Vaccination Schedule: For the therapeutic model, mice were vaccinated subcutaneously on

the left flank on days 7 and 14 after tumor implantation. Each dose contained 10 µg of

mRNA.

Combination Therapy: For the anti-PD-1 combination therapy, mice were intraperitoneally

injected with an anti-PD-1 antibody on days 15, 18, and 21.

Tumor Growth Measurement and Analysis
Tumor Volume: Tumor size was measured every 2-3 days using a digital caliper. The volume

was calculated using the formula: Volume = (length × width2) / 2.

Survival: Mice were monitored for survival, and the experiment was terminated when tumor

volume reached a predetermined endpoint (e.g., 2000 mm3) or upon signs of distress.

Immunological Analysis: At the end of the experiment, spleens and tumors were harvested.

Single-cell suspensions were prepared and stained with fluorescently labeled antibodies

against CD8, and other immune cell markers for analysis by flow cytometry to quantify the

percentage of antigen-specific CD8+ T cells.
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Conclusion
The data strongly support the conclusion that LNP-based therapies utilizing the 113-O12B

lipidoid are highly effective in reducing tumor growth in preclinical melanoma models. The

superior performance of 113-O12B LNPs compared to those formulated with ALC-0315

highlights the critical role of the ionizable lipid in directing the mRNA vaccine to the lymph

nodes, thereby generating a more potent and effective anti-tumor T cell response. The

synergistic effect observed with anti-PD-1 therapy further underscores the potential of this

platform for combination cancer immunotherapies. These findings validate the continued

investigation of 113-O16B and related lipidoids for the development of next-generation mRNA-

based cancer vaccines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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